Butyl 3-hydroxypropanoate

Physical Property Process Engineering Solvent Selection

Butyl 3-hydroxypropanoate (CAS 4890-38-4, molecular formula C7H14O3, molecular weight 146.1843 g/mol) is a 3-hydroxypropanoic acid ester characterized by the presence of a primary hydroxyl group and an n-butyl ester functionality. Its calculated density is 1.008 g/cm³, with a boiling point of 230.488 °C at 760 mmHg and a flash point of 92.734 °C.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 4890-38-4
Cat. No. B15490125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-hydroxypropanoate
CAS4890-38-4
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CCO
InChIInChI=1S/C7H14O3/c1-2-3-6-10-7(9)4-5-8/h8H,2-6H2,1H3
InChIKeyMENWVOUYOZQBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 3-hydroxypropanoate (CAS 4890-38-4): Procurement-Relevant Physical and Chemical Baseline


Butyl 3-hydroxypropanoate (CAS 4890-38-4, molecular formula C7H14O3, molecular weight 146.1843 g/mol) is a 3-hydroxypropanoic acid ester characterized by the presence of a primary hydroxyl group and an n-butyl ester functionality . Its calculated density is 1.008 g/cm³, with a boiling point of 230.488 °C at 760 mmHg and a flash point of 92.734 °C . The compound is documented for use as an intermediate in organic synthesis and has applications in polymer chemistry . Its vapor pressure is reported as 0.012 mmHg at 25 °C . This baseline establishes the compound's core physical parameters against which meaningful comparisons can be made.

Why Butyl 3-hydroxypropanoate Cannot Be Interchanged with Other 3-Hydroxypropanoate Esters or Lactates


The n-butyl ester of 3-hydroxypropanoate cannot be treated as a simple drop-in replacement for its methyl, ethyl, or isomeric lactate counterparts. The length and nature of the alkyl chain fundamentally dictate critical performance parameters, including hydrolytic stability, volatility, and solubility [1]. Evidence from homologous ester series demonstrates that hydrolysis rates in biological media increase with chain length from methyl to n-butyl, with the butyl ester exhibiting peak reactivity before a subsequent decline [2]. Furthermore, the n-butyl 3-hydroxypropanoate isomer is structurally distinct from butyl lactate (the 2-hydroxypropanoate ester), leading to significant differences in boiling point (230.5 °C vs. ~185-189 °C) and density (1.008 g/cm³ vs. ~0.98 g/cm³) . These quantifiable variations necessitate compound-specific validation rather than class-based substitution in critical applications.

Quantitative Comparative Evidence for Butyl 3-hydroxypropanoate (CAS 4890-38-4) Against Closest Analogs


Boiling Point and Volatility: Butyl 3-hydroxypropanoate vs. Ethyl 3-hydroxypropanoate

Butyl 3-hydroxypropanoate exhibits a significantly higher boiling point than its ethyl homolog, providing a quantifiable advantage in applications requiring lower volatility and higher temperature stability. This difference directly impacts distillation processes, solvent recovery, and high-temperature reaction media.

Physical Property Process Engineering Solvent Selection

Hydrolytic Lability: Comparative Stability of Butyl vs. Ethyl vs. Methyl 3-Hydroxypropanoate Esters

The n-butyl ester of 3-hydroxypropanoate exhibits a distinct hydrolytic profile compared to its shorter-chain homologs. Studies on the enzymatic hydrolysis of carboxylic esters demonstrate a clear trend: the rate of hydrolysis in biological media increases from methyl to n-butyl, with the n-butyl ester showing the highest rate among the linear series before a decrease for longer chains. This differential lability is a critical design parameter for controlled release or biodegradation. [1]

Hydrolysis Stability Prodrug Design Biodegradation

Structural Isomerism: n-Butyl 3-Hydroxypropanoate vs. n-Butyl Lactate (2-Hydroxypropanoate)

Butyl 3-hydroxypropanoate is a structural isomer of butyl lactate (butyl 2-hydroxypropanoate). This difference in hydroxyl group position (beta vs. alpha to the carbonyl) results in substantial variations in fundamental physical properties, including boiling point and density.

Isomerism Physical Properties Solvent Polarity Polymer Precursor

High-Value Application Scenarios for Butyl 3-hydroxypropanoate (CAS 4890-38-4) Driven by Comparative Evidence


High-Temperature Solvent for Organic Synthesis

Butyl 3-hydroxypropanoate's boiling point of 230.5 °C [1] makes it a viable high-temperature solvent or reaction medium for transformations that are incompatible with more volatile esters. Compared to ethyl 3-hydroxypropanoate (BP 187.5 °C), the butyl ester allows for a +43 °C increase in reaction temperature under ambient pressure, which can significantly accelerate reaction kinetics, improve yields of endothermic processes, or enable distillative removal of lower-boiling byproducts without loss of the primary solvent.

Controlled-Release Monomer or Prodrug Precursor

The hydrolytic lability of the n-butyl ester is distinct from its methyl and ethyl counterparts [1]. In the design of hydrolytically degradable polymers or enzyme-cleavable prodrugs, the selection of the butyl ester over an ethyl or methyl ester provides a faster, yet still tunable, degradation rate. This allows for a tailored release profile that cannot be achieved with the slower-hydrolyzing ethyl ester, which is a critical differentiator in drug delivery or biodegradable material applications.

Polymer Building Block Requiring Low Volatility

In polymerization processes where monomer volatility leads to processing difficulties or environmental concerns, butyl 3-hydroxypropanoate's higher boiling point and lower vapor pressure (0.012 mmHg at 25 °C) compared to ethyl 3-hydroxypropanoate offers a clear operational advantage. This reduces monomer loss during high-vacuum stages and minimizes exposure to volatile organic compounds, making it a more suitable building block for certain industrial polymer synthesis workflows.

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